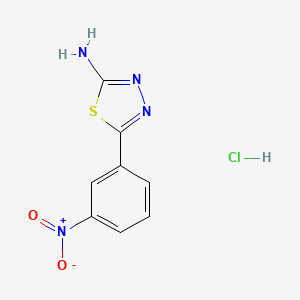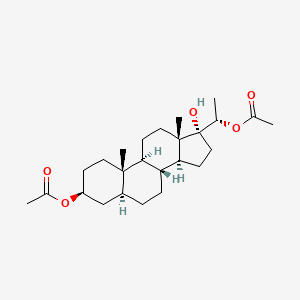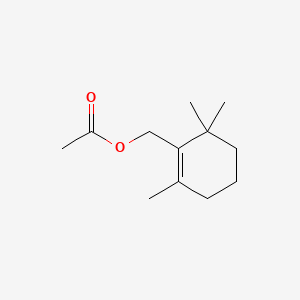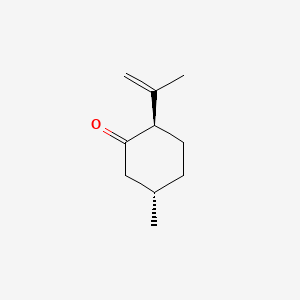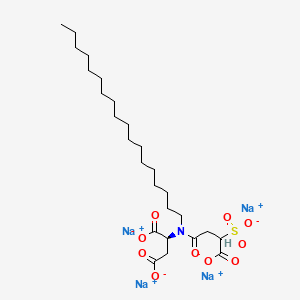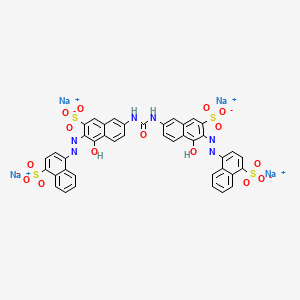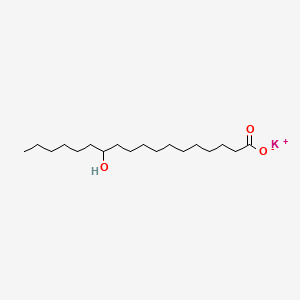
Potassium hydroxystearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hydroxystearate is a potassium salt of 12-hydroxystearic acid, a fatty acid derivative. It is commonly used as a surfactant and emulsifying agent in various cosmetic and industrial applications. The compound is known for its ability to reduce surface tension, making it effective in cleansing and emulsifying formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium hydroxystearate is typically synthesized through the neutralization of 12-hydroxystearic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid and base react to form the potassium salt and water:
C18H36O3+KOH→C18H35KO3+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where 12-hydroxystearic acid is mixed with potassium hydroxide under controlled temperature and pH conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Potassium hydroxystearate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form stearic acid derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of stearic acid derivatives.
Substitution: Formation of substituted stearates.
Scientific Research Applications
Potassium hydroxystearate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell adhesion and growth.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the production of cosmetics, lubricants, and detergents
Mechanism of Action
The primary mechanism of action of potassium hydroxystearate is its ability to reduce surface tension. This property allows it to act as a surfactant, facilitating the mixing of hydrophobic and hydrophilic substances. The compound interacts with molecular targets such as lipid bilayers, enhancing the solubility and dispersion of various compounds .
Comparison with Similar Compounds
Similar Compounds
Sodium hydroxystearate: Similar in structure but uses sodium instead of potassium.
Calcium stearate: A calcium salt of stearic acid, used as a lubricant and stabilizer.
Magnesium stearate: A magnesium salt of stearic acid, commonly used in pharmaceuticals as a flow agent.
Uniqueness
Potassium hydroxystearate is unique due to its specific potassium ion, which imparts distinct solubility and reactivity properties compared to its sodium and calcium counterparts. Its effectiveness as a surfactant and emulsifier makes it particularly valuable in cosmetic and industrial applications .
Properties
CAS No. |
34160-06-0 |
|---|---|
Molecular Formula |
C18H35KO3 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
potassium;12-hydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O3.K/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1 |
InChI Key |
IFQCEOKSFPQHTD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





